molecular formula C19H18N2O4S B2936368 (1H-indol-5-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1705974-50-0

(1H-indol-5-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone

Cat. No. B2936368
CAS RN: 1705974-50-0
M. Wt: 370.42
InChI Key: RWPWODONBYBSEZ-UHFFFAOYSA-N
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Description

The compound (1H-indol-5-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is a complex organic molecule that contains an indole moiety, a methoxyphenyl group, a sulfonyl group, and an azetidinyl group . Indole derivatives are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The indole moiety is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The methoxyphenyl group consists of a benzene ring with a methoxy (OCH3) substituent. The sulfonyl group (SO2) is a common functional group in organic chemistry, and the azetidinyl group is a four-membered nitrogen-containing ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the various functional groups present. For example, the presence of the polar sulfonyl and methoxy groups could influence the compound’s solubility in different solvents .

Scientific Research Applications

Synthesis and Biological Potentials

  • Synthesis of Substituted Azetidinones : A study focused on the synthesis of azetidinones scaffolds due to their biological and pharmacological potencies. This research could provide insight into the synthesis methods applicable to compounds like “(1H-indol-5-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone,” highlighting the compound's potential as a precursor for biologically active molecules (Jagannadham et al., 2019).

Pharmacological and Anticancer Activity

  • Anticancer and Antimicrobial Agents : Schiff base indole derivatives with azetidinone moieties were synthesized and exhibited excellent antibacterial, antifungal, and anticancer activities. This suggests that similar compounds, including the one of interest, could have potential pharmacological applications (Verma et al., 2019).

Drug Metabolism and Pharmacokinetics

  • Antimitotic Agent I-387 : A novel indole compound with antitubulin action showed potent antitumor activity and less neurotoxicity compared to traditional treatments. This research into drug metabolism and pharmacokinetics can offer valuable insights for developing new cancer therapies, potentially including compounds similar to “(1H-indol-5-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone” (Ahn et al., 2011).

5-HT6 Receptor Antagonists

  • 5-HT6 Receptor Antagonists with Procognitive and Antidepressant-Like Properties : The study on N1-azinylsulfonyl-1H-indoles as 5-HT6 receptor antagonists demonstrates the therapeutic potential of indole derivatives in treating cognitive disorders and depression, indicating a possible area of application for the compound of interest (Zajdel et al., 2016).

Safety and Hazards

Without specific studies, it’s hard to predict the exact safety and hazards associated with this compound .

properties

IUPAC Name

1H-indol-5-yl-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-25-15-3-5-16(6-4-15)26(23,24)17-11-21(12-17)19(22)14-2-7-18-13(10-14)8-9-20-18/h2-10,17,20H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPWODONBYBSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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